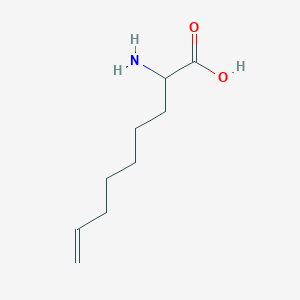

2-Amino-8-nonenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: Structure, Properties, and Applications

Introduction

In the landscape of modern drug discovery, particularly in the development of antiviral therapeutics, the strategic use of unnatural amino acids as chiral building blocks has become indispensable. Among these, 2-Amino-8-nonenoic acid, a nine-carbon α-amino acid featuring a terminal olefin, has emerged as a critical component in the architecture of several potent macrocyclic protease inhibitors. This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, explore robust synthetic methodologies, and elucidate its pivotal role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.

Molecular Structure and Physicochemical Properties

This compound is an aliphatic alpha-amino acid. The structure is characterized by a nine-carbon backbone with an amine group at the C2 position (the α-carbon) and a terminal double bond between C8 and C9. The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-nonenoic acid. The (S)-enantiomer is the biologically relevant form for its application in HCV inhibitors.

The terminal alkene functionality provides a site for further chemical modification and is a key structural feature for its role in macrocyclic drug architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 1222561-61-6 (racemic) | |

| 2682097-51-2 ((R)-enantiomer HCl) | ||

| Appearance | White to off-white solid | General knowledge |

| Canonical SMILES | C=CCCCCCC(C(=O)O)N | |

| InChI Key | LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Hazard Statements | H302, H315, H319, H332, H335 | General chemical supplier information |

| Storage Conditions | Room temperature or 4°C | General chemical supplier information |

Expected Spectroscopic Data (Boc-Protected (S)-enantiomer)

-

¹H NMR (in CDCl₃):

-

~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

~4.3 ppm (m, 1H): α-proton (-CH(NHBoc)-).

-

~2.0 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).

-

~1.45 ppm (s, 9H): tert-Butyl protons of the Boc group.

-

~1.3-1.8 ppm (m, 8H): Methylene protons of the alkyl chain.

-

The carboxylic acid proton signal will be broad and may be observed between 9-12 ppm, or it may exchange with residual water in the solvent.

-

-

¹³C NMR (in CDCl₃):

-

~175-178 ppm: Carboxyl carbon (-COOH).

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~138 ppm: Vinyl carbon (-CH=CH₂).

-

~115 ppm: Terminal vinyl carbon (=CH₂).

-

~80 ppm: Quaternary carbon of the Boc group.

-

~53 ppm: α-carbon (-CH(NHBoc)-).

-

~28-34 ppm: Alkyl and Boc methyl carbons.

-

Synthesis of (S)-2-Amino-8-nonenoic Acid

The efficient and stereoselective synthesis of (S)-2-amino-8-nonenoic acid is crucial for its application in drug development. Both enzymatic and classical organic synthesis approaches can be employed.

Asymmetric Enzymatic Synthesis

A highly efficient and practical one-pot synthesis has been developed, which is ideal for large-scale production due to its high enantioselectivity and environmentally friendly conditions.[5] This method relies on an enzymatic reductive amination of an α-keto acid precursor.

Caption: Workflow for the one-pot enzymatic synthesis.

Experimental Protocol (Generalized):

-

Grignard Reagent Formation: 7-Bromohept-1-ene is reacted with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the corresponding Grignard reagent.

-

Grignard Addition: The freshly prepared Grignard reagent is added to a solution of diethyl oxalate at low temperature to form the α-keto ester intermediate.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid, followed by basic hydrolysis (e.g., with NaOH) to convert the ester to the sodium salt of the α-keto acid.

-

Enzymatic Reductive Amination: The crude α-keto acid salt solution is buffered to an appropriate pH (typically around 8-9). Leucine dehydrogenase, a cofactor regenerating enzyme like glucose dehydrogenase, glucose, ammonium chloride (as the amine source), and a catalytic amount of NAD⁺ are added. The mixture is stirred until the conversion is complete. The leucine dehydrogenase stereoselectively reduces the imine formed in situ from the keto acid and ammonia to yield the (S)-amino acid.[5][6]

-

Boc Protection and Isolation: Upon completion, the pH is adjusted, and di-tert-butyl dicarbonate (Boc₂O) is added to protect the amino group. The resulting Boc-protected amino acid is then extracted with an organic solvent and purified, often by crystallization. This one-pot process can achieve an overall yield of around 60% with an enantiomeric excess greater than 99.9%.

Alternative Synthetic Route: Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes.[7][8][9] For this compound, this would involve the use of 8-nonenal as the starting material.

Caption: The Strecker synthesis pathway.

Methodology Overview:

-

Iminium Formation: 8-Nonenal is reacted with ammonia to form an imine intermediate.

-

Cyanide Addition: Cyanide (e.g., from HCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[10]

-

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic this compound.

-

Resolution: The resulting racemic mixture must be resolved into its constituent enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

While fundamentally sound, the Strecker synthesis is less ideal for producing enantiomerically pure compounds directly and involves the use of highly toxic cyanide.

Application in HCV Protease Inhibitors

The primary and most significant application of (S)-2-amino-8-nonenoic acid is as a key structural component of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[5] This viral enzyme is essential for cleaving the HCV polyprotein into functional viral proteins, making it a prime target for antiviral therapy.

Role in Macrocyclic Inhibitor Architecture

Inhibitors like simeprevir and grazoprevir are complex macrocycles that bind to the active site of the NS3/4A protease. The synthesis of these molecules often involves a tripeptide precursor containing (S)-2-amino-8-nonenoic acid. The terminal alkene of the amino acid's side chain participates in a ring-closing metathesis (RCM) reaction with another alkene-containing residue in the peptide chain to form the macrocyclic structure.

Interaction with the Protease Active Site

The active site of the HCV NS3/4A protease is a relatively shallow groove. Macrocyclic inhibitors are designed to pre-organize the pharmacophore into a bioactive conformation that complements this active site.

Crystal structures of HCV protease in complex with macrocyclic inhibitors reveal key interactions. The long, flexible, and hydrophobic side chain of the this compound residue typically occupies a hydrophobic pocket within the enzyme's active site (often the S2 subsite). This interaction contributes significantly to the overall binding affinity and potency of the inhibitor.

Caption: Interaction of the amino acid side chain with the protease.

Chemical Reactivity and Protecting Group Strategies

As a bifunctional molecule, this compound requires the use of protecting groups during its incorporation into larger molecules like peptides to ensure selective reactions.

Amino Group Protection

The α-amino group is a nucleophile and must be protected to prevent unwanted side reactions during carboxyl group activation for peptide bond formation. The two most common protecting groups in solid-phase peptide synthesis (SPPS) are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

-

Boc Group: This group is stable to bases but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Fmoc Group: This group is stable to acids but is cleaved by bases (e.g., piperidine).

The choice between Boc and Fmoc depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Carboxyl Group Protection

The carboxylic acid group is typically activated (e.g., as an active ester) to facilitate amide bond formation. In SPPS, the C-terminus is anchored to a solid support, which also serves as a protecting group. For solution-phase synthesis, it is often protected as a simple ester (e.g., methyl or benzyl ester).

The terminal alkene in the side chain of this compound is generally stable under standard peptide synthesis conditions, including Boc/Fmoc deprotection and peptide coupling reactions.

Analytical Methods

The purity and stereochemical integrity of this compound are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing purity. Since the amino acid lacks a strong UV chromophore, detection can be achieved at low wavelengths (around 210 nm) or through derivatization with a UV-active tag. Chiral HPLC, using a chiral stationary phase, is essential to determine the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, as detailed in Section 1.1.

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the amino acid and its derivatives.

Conclusion

This compound stands as a testament to the power of non-canonical amino acids in modern medicinal chemistry. Its unique structure, featuring a chiral center and a terminal alkene, makes it an invaluable building block for the construction of complex, macrocyclic drug candidates. The development of a highly efficient, stereoselective enzymatic synthesis has made this crucial intermediate more accessible, paving the way for further advancements in the fight against Hepatitis C and potentially other diseases amenable to protease inhibition. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug developer working in this cutting-edge field.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

-

News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Available at: [Link]

-

LibreTexts Chemistry. Strecker Synthesis of Amino Acids. Available at: [Link]

-

PubChem. 8-Nonenoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

RCSB PDB. 2OC8: Structure of Hepatitis C Viral NS3 protease domain complexed with NS4A peptide and ketoamide SCH503034. Available at: [Link]

-

RCSB PDB. 4K8B: Crystal structure of HCV NS3/4A protease complexed with inhibitor. Available at: [Link]

-

Hughes, D. L., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development, 19(12), 1874–1881. Available at: [Link]

-

Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 46(12), 3555–3572. Available at: [Link]

-

Oh, D., et al. (2012). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598–10609. Available at: [Link]

-

Grzonka, Z., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47–59. Available at: [Link]

-

Oldfield, E., et al. (1999). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 121(50), 11951–11958. Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. news-medical.net [news-medical.net]

- 10. Synthesis of α-Amino Acids : Strecker synthesis [ns1.almerja.com]

A Practical Guide to the Chemoenzymatic Synthesis of (S)-2-Amino-8-nonenoic Acid

Introduction: The Significance of 2-Amino-8-nonenoic Acid

Unnatural amino acids (UAAs) are critical building blocks in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced properties such as increased metabolic stability, constrained conformations, and novel binding interactions. Among these, α-amino acids featuring terminal alkenyl chains, such as this compound, are of particular interest. The terminal double bond serves as a versatile chemical handle for further modifications, including peptide stapling, cross-metathesis reactions, and the introduction of reporter probes through click chemistry.[1][2][3] (S)-2-amino-8-nonenoic acid, with its defined stereochemistry, is a valuable chiral precursor for the synthesis of complex peptides and pharmacologically active molecules.

This technical guide provides an in-depth overview of a highly efficient and scalable chemoenzymatic approach for the synthesis of (S)-2-amino-8-nonenoic acid. This state-of-the-art method, distinguished by its operational simplicity and high stereoselectivity, is presented as a "one through-process," minimizing the need for isolation of intermediates and thereby maximizing overall yield and efficiency.[4][5] The strategy hinges on two core transformations: the synthesis of an α-keto acid precursor via a Grignard reaction, followed by a highly enantioselective enzymatic reductive amination.

Strategic Overview: A Two-Stage, One-Pot Approach

The synthesis is designed as a convergent and highly controlled process. The carbon backbone is first constructed by forming an α-keto acid, which is then stereoselectively converted to the desired α-amino acid. This strategy circumvents many challenges associated with traditional amino acid syntheses, such as the need for chiral auxiliaries or complex resolution steps.[4]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the one-pot chemoenzymatic synthesis.

Part 1: Synthesis of the α-Keto Acid Precursor

The foundational step of this synthesis is the creation of the α-keto acid, sodium 2-oxo-8-nonenoate. This is achieved through the nucleophilic addition of a custom Grignard reagent to diethyl oxalate.[4]

Causality and Experimental Rationale

The choice of diethyl oxalate as the electrophile is strategic; it provides a direct route to α-keto esters.[6] The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.[7] However, a significant challenge in this reaction is the potential for double addition, where a second equivalent of the Grignard reagent attacks the newly formed ketone, leading to a tertiary alcohol byproduct.[6][8]

To mitigate this, the reaction is conducted at very low temperatures (typically -78°C). At this temperature, the initial tetrahedral intermediate formed after the first addition is relatively stable. This kinetic control favors the formation of the desired α-keto ester and minimizes the over-addition side reaction.[6] Using a slight excess of diethyl oxalate also helps to quench the Grignard reagent after the first addition.[6]

The subsequent in-situ saponification (hydrolysis) of the ethyl ester to the sodium carboxylate is crucial for the one-pot process. It directly yields the water-soluble sodium salt of the α-keto acid, which is the substrate for the subsequent enzymatic step.[4] This avoids a separate hydrolysis and purification step, streamlining the entire procedure.

Caption: Key steps in the formation of the α-keto ester intermediate.

Part 2: Enzymatic Asymmetric Reductive Amination

The hallmark of this synthesis is the highly enantioselective conversion of the achiral α-keto acid into the chiral α-amino acid. This is accomplished using a dual-enzyme system.[4]

The Power of Biocatalysis: Leucine Dehydrogenase

Leucine dehydrogenase (LDH) is the key catalyst for the asymmetric transformation. It catalyzes the reductive amination of the α-keto acid using ammonia as the nitrogen source and the cofactor nicotinamide adenine dinucleotide (NADH) as the hydride donor.[9][10] The enzyme's active site is exquisitely chiral, ensuring that the hydride addition and imine formation occur with near-perfect stereocontrol, leading to the (S)-enantiomer of the amino acid with an enantiomeric excess (ee) of over 99.9%.[4][11]

Cofactor Recycling: The Role of Glucose Dehydrogenase

A major practical and economic barrier in using NAD(P)H-dependent enzymes on a large scale is the high cost of the cofactor. Stoichiometric use is unfeasible. Therefore, an efficient in-situ cofactor recycling system is essential.[11] In this process, Glucose Dehydrogenase (GDH) is employed. GDH oxidizes glucose to gluconic acid, and in doing so, reduces the oxidized cofactor (NAD+) back to its active form (NADH).[4] This allows a catalytic amount of NAD+ to be used, as it is continuously regenerated for the main reaction catalyzed by LDH.

Caption: Coupled enzyme system for reductive amination and cofactor recycling.

Detailed Experimental Protocol: A One-Pot Procedure

The following protocol is adapted from a validated process and is designed to be performed without the isolation of intermediates.[4]

Materials and Reagents:

-

7-Bromohept-1-ene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl oxalate

-

Sodium Hydroxide (NaOH)

-

Leucine Dehydrogenase (LDH)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Ammonium Chloride (NH₄Cl)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Isobutyl chloroformate

-

Triethylamine (TEA)

Procedure:

Stage 1: Grignard Reagent and α-Keto Acid Salt Formation

-

Under an inert nitrogen atmosphere, charge a reactor with magnesium turnings (1.2 eq) and anhydrous THF.

-

Add a small portion of 7-bromohept-1-ene (1.0 eq) to initiate the Grignard formation. Once the exotherm begins, add the remaining 7-bromohept-1-ene dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for 1 hour at ambient temperature to ensure complete formation of 7-heptenylmagnesium bromide.

-

In a separate reactor, charge diethyl oxalate (1.2 eq) and anhydrous THF. Cool the mixture to -78 °C.

-

Slowly transfer the prepared Grignard reagent to the diethyl oxalate solution, maintaining the internal temperature below -70 °C.

-

Upon completion of the addition, stir for 30 minutes at -78 °C.

-

Quench the reaction by adding a pre-chilled solution of aqueous NaOH.

-

Allow the mixture to warm to room temperature. The resulting biphasic mixture contains the crude sodium 2-oxo-8-nonenoate in the aqueous layer. Do not isolate.

Stage 2: Enzymatic Reductive Amination and Work-up

-

To the crude aqueous layer from Stage 1, add D-glucose (1.2 eq), ammonium chloride, and a catalytic amount of NAD+.

-

Adjust the pH of the solution to ~8.5.

-

Add the enzymes, Leucine Dehydrogenase and Glucose Dehydrogenase.

-

Heat the mixture to 35-40 °C and agitate for 24-48 hours, monitoring for the disappearance of the α-keto acid.

-

Once the reaction is complete, cool the mixture and adjust the pH to ~3.5 to precipitate the crude amino acid.

-

For protection and isolation, adjust the pH to ~11 to re-solubilize the amino acid. Add THF.

-

Cool the mixture to 0 °C and add isobutyl chloroformate (1.1 eq) followed by triethylamine (1.2 eq) to form the iso-Boc protected amino acid.

-

After standard aqueous work-up and extraction with an organic solvent (e.g., isopropyl acetate), the final product, iso-Boc-(S)-2-amino-8-nonenoic acid, can be isolated after solvent removal.

Quantitative Data Summary

This one-pot chemoenzymatic process demonstrates exceptional performance, making it suitable for both laboratory and pilot-scale synthesis.

| Parameter | Result | Rationale / Comment |

| Starting Material | 7-Bromohept-1-ene | Commercially available and suitable for Grignard formation. |

| Key Enzymes | Leucine Dehydrogenase, Glucose Dehydrogenase | Provides high stereoselectivity and efficient cofactor recycling.[4][10] |

| Overall Yield | ~60% | High yield for a multi-step, one-pot process without intermediate isolation.[4] |

| Enantiomeric Excess (ee) | >99.9% | Demonstrates the near-perfect stereocontrol of the enzymatic step.[4] |

| Key Reaction Temp. 1 | -78 °C (Grignard) | Minimizes double-addition byproduct formation.[6] |

| Key Reaction Temp. 2 | 35-40 °C (Enzymatic) | Optimal temperature for enzyme activity and stability. |

Conclusion and Outlook

The described chemoenzymatic synthesis represents a robust, scalable, and highly selective method for producing enantiopure (S)-2-amino-8-nonenoic acid. By combining a classic organometallic reaction with the precision of biocatalysis, this process overcomes many of the limitations of traditional synthetic routes. The "one through-process" design minimizes waste and operational complexity, aligning with the principles of green chemistry. For researchers in drug development and peptide chemistry, this method provides reliable access to a valuable, functionalizable building block, paving the way for the creation of novel and sophisticated molecular architectures.

References

-

Feng, X., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development. [Link][4][5]

-

ACS Publications (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development. [Link]

-

Li, C., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. Molecules. [Link][9][12]

- Google Patents. Method for the production of alpha-keto acids and esters thereof.

-

Vulcu, A., et al. (2014). The Reductive Amination of α-Ketoisocaproic Acid Using a Leucine Dehydrogenase Modified Gold Electrode. ResearchGate. [Link]

-

Marlière, P., et al. (2023). An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. Chembiochem. [Link]

-

Hu, F., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link][1]

-

PubMed (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. National Library of Medicine. [Link]

-

Bommarius, A. S., & Au, S. K. (2017). 2.4.1 Amino Acid and Amine Dehydrogenases. ResearchGate. [Link][10]

-

Meister, A., & Greenstein, J. P. (1951). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews. [Link]

-

Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

-

RSC Publishing (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

-

Bommarius, A. S. (n.d.). Transamination and Reductive Amination. Science of Synthesis. [Link][11]

-

Chang, M. C. Y. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Research Communities. [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link][7]

-

Lin, Y. A., & Davis, B. G. (2013). Rapid Cross-Metathesis for Reversible Protein Modifications via Chemical Access to Se-Allyl-selenocysteine in Proteins. Journal of the American Chemical Society. [Link][2]

-

Chang, M. C. Y. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews. [Link][3]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link][8]

Sources

- 1. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-8-nonenoic acid, a non-proteinogenic amino acid gaining significant attention in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, synthesis, and potential applications as a key pharmaceutical intermediate.

Introduction: The Significance of this compound in Peptide Therapeutics

This compound is an unsaturated aliphatic amino acid that belongs to the growing class of unnatural amino acids (UAAs). These unique building blocks are instrumental in overcoming some of the inherent limitations of peptide-based therapeutics. The incorporation of UAAs like this compound into peptide sequences can significantly enhance their pharmacological properties.[1][2]

The terminal double bond in its nine-carbon chain offers a versatile handle for various chemical modifications, making it a valuable tool for creating novel peptide architectures with improved stability, enhanced biological activity, and tailored pharmacokinetic profiles.[1] Its integration can lead to peptides with increased resistance to enzymatic degradation, a common challenge in the development of peptide drugs.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1222561-61-6 | |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| (R)-Enantiomer HCl Salt CAS | 2682097-51-2 | [4] |

| (R)-Enantiomer HCl Salt MW | 207.7 g/mol | [4] |

Synthesis of (S)-2-Amino-8-nonenoic Acid

The enantioselective synthesis of this compound is crucial for its application in biologically active peptides, where stereochemistry dictates efficacy. A practical and highly enantioselective method for the synthesis of the Boc-protected (S)-enantiomer has been developed, utilizing an enzymatic reductive amination process.[5][6]

Asymmetric Synthesis of Boc-(S)-2-Amino-8-nonenoic Acid[6]

This synthesis starts from 7-bromohept-1-ene and proceeds through a Grignard reaction and an enzymatic reductive amination without the isolation of intermediates, achieving a high overall yield and excellent enantiomeric excess.[5][6]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 7-bromohept-1-ene in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

α-Keto Acid Formation: The freshly prepared Grignard reagent is then added to a solution of diethyl oxalate in THF at low temperature to yield the α-keto acid precursor.

-

Enzymatic Reductive Amination: The crude α-keto acid is subjected to an enzymatic reductive amination using leucine dehydrogenase and glucose dehydrogenase. This key step establishes the (S)-stereochemistry at the α-carbon with high fidelity.

-

Boc Protection: Following the enzymatic reaction, the resulting amino acid is protected with a di-tert-butyl dicarbonate (Boc) group under standard Schotten-Baumann conditions to yield iso-Boc-(S)-2-amino-8-nonenoic acid.[5]

-

Isolation and Purification: The final Boc-protected product is isolated and purified using standard chromatographic techniques. The overall yield for this one-pot process is reported to be 60% with an enantiomeric excess of >99.9%.[5]

Characterization Data for (S)-2-Amino-8-nonenoic Acid HCl Salt:

-

¹H NMR (500 MHz, d₆-DMSO): δ 13.69 (s, br, 1H), 8.64 (s, 3H), 5.79 (m, 1H), 5.00 (m, 1H), 4.94 (m, 1H), 3.8 (m, 1H), 2.01 (m, 2H), 1.78 (m, 2H), 1.42 (m, 1H), 1.34 (m, 2H), 1.28 (m, 3H).[5]

Deprotection of Boc-(S)-2-Amino-8-nonenoic Acid

The removal of the Boc protecting group is a critical step to liberate the free amino acid for subsequent peptide coupling reactions. This is typically achieved under acidic conditions.[6]

Experimental Protocol:

-

Dissolution: Dissolve the Boc-protected amino acid in a suitable organic solvent, such as dioxane or dichloromethane.[6]

-

Acid Treatment: Add a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).[6]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Remove the acid and solvent under reduced pressure. The resulting crude product can be purified by crystallization or other appropriate methods to yield the desired free amino acid, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel peptide-based drugs and other pharmaceutical intermediates.

Enhancing Peptide Stability and Bioavailability

A significant hurdle in the development of therapeutic peptides is their susceptibility to proteolytic degradation in the body. The incorporation of unnatural amino acids like this compound can sterically hinder the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[1][3] The aliphatic side chain can also modulate the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.[1]

A Scaffold for Novel Chemical Moieties

The terminal alkene functionality of this compound serves as a versatile chemical handle for a variety of transformations. This allows for the introduction of diverse functional groups through reactions such as:

-

Olefin Metathesis: For the formation of cyclic peptides or for linking to other molecules.

-

Click Chemistry: After conversion of the alkene to an azide or alkyne.

-

Hydroformylation and other addition reactions: To introduce new functional groups.

These modifications can be used to attach polyethylene glycol (PEG) chains to improve solubility and circulation time, to conjugate cytotoxic drugs in antibody-drug conjugates, or to introduce fluorescent labels for diagnostic purposes.

Conclusion

This compound is a promising and versatile building block for the development of next-generation peptide therapeutics and other complex pharmaceutical agents. Its unique structural features allow for the creation of novel molecular architectures with enhanced stability, activity, and pharmacokinetic properties. The well-established enantioselective synthesis provides a reliable route to the optically pure (S)-enantiomer, paving the way for its broader application in drug discovery and development. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the importance of unnatural amino acids like this compound in the medicinal chemist's toolbox is set to increase significantly.

References

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. genscript.com [genscript.com]

Introduction: Characterizing a Novel Non-Proteinogenic Amino Acid

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-8-nonenoic Acid

This compound is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain with a terminal vinyl group. Its structure presents a unique combination of a hydrophilic zwitterionic head and a long, unsaturated hydrophobic tail. This amphipathic nature, coupled with the reactive terminal double bond, dictates its physicochemical properties and makes a thorough understanding of its solubility and stability paramount for any application in research, chemical synthesis, or drug development. The absence of extensive published data for this specific molecule necessitates a foundational approach to its characterization, grounded in established principles of amino acid chemistry and analytical science.

This guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility and stability profiles of this compound. It moves beyond a simple recitation of data, offering the causal logic behind experimental design and providing robust, self-validating protocols to generate reliable and reproducible results.

Physicochemical Profile: A Structural Perspective

The behavior of this compound in various environments is governed by three primary structural features:

-

The α-Amino Acid Group: This group confers zwitterionic properties, allowing the molecule to exist as a cation, an anion, or a neutral zwitterion depending on the pH of the solution. This is the primary determinant of its aqueous solubility.

-

The Heptyl Chain: The seven-carbon chain between the amino acid moiety and the terminal double bond creates a significant nonpolar character, driving hydrophobic interactions and limiting solubility in aqueous media while promoting it in organic solvents.

-

The Terminal Vinyl Group: The C=C double bond at the C8-C9 position is a site of potential chemical instability, susceptible to oxidation and other electrophilic additions.

Based on this structure, we can predict that this compound will exhibit limited solubility in neutral water but will show enhanced solubility in acidic and alkaline solutions due to the protonation of the amino group and deprotonation of the carboxyl group, respectively.[1][2] Its stability will be primarily influenced by conditions that promote oxidation.

Part 1: Solubility Determination

A precise understanding of a compound's solubility is critical for everything from reaction chemistry to formulation development. The solubility of amino acids is highly dependent on the solution's pH and the nature of the solvent.[3][4]

Theoretical Framework: The Impact of pH

The solubility of this compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, minimizing interactions with polar water molecules. In acidic solutions (pH < pI), the amino group is protonated (-NH3+), and in basic solutions (pH > pI), the carboxyl group is deprotonated (-COO-). In both cases, the increased charge enhances hydration and improves aqueous solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Type I Purified Water

-

pH Buffers (pH 2.0, 4.5, 7.4, 9.0)

-

Ethanol (95%)

-

Dimethyl Sulfoxide (DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a different test solvent (water, various pH buffers, ethanol, DMSO).

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution & Analysis: Prepare a series of dilutions of the clear filtrate and analyze them using a validated, stability-indicating HPLC method to determine the concentration.

-

Quantification: Compare the sample concentration to a standard curve prepared from known concentrations of this compound. The determined concentration represents the equilibrium solubility.[4]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | Experimental Data | Experimental Data |

| pH 2.0 Buffer | 25 | Experimental Data | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data | Experimental Data |

| pH 9.0 Buffer | 25 | Experimental Data | Experimental Data |

| Ethanol (95%) | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

Visualization: Factors Influencing Solubility

The interplay between the molecule's structure and the solvent environment determines its solubility.

Caption: Factors influencing the solubility of this compound.

Part 2: Stability Assessment

Stability testing is essential to define storage conditions, shelf-life, and potential degradation pathways. For this compound, the primary concerns are the stability of the amino acid itself and the reactivity of the terminal double bond.[6][7]

Theoretical Framework: Potential Degradation Pathways

-

Oxidation: The terminal C=C double bond is susceptible to oxidation, which can occur via exposure to atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of epoxides, aldehydes, or carboxylic acids. The chemistry of similar unsaturated fatty acids, like oleic acid, shows that oxidation at the double bond is a common degradation pathway.[8]

-

Amino Acid Degradation: Like other amino acids, the molecule can undergo degradation pathways such as deamination or transamination, particularly under harsh temperature or pH conditions or in biological systems.[9][10][11]

-

Solid-State Stability: In its solid form, stability is generally higher, but factors like temperature and humidity can still be critical. Vendor datasheets often recommend room temperature storage for the solid material.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish a stability-indicating analytical method. This protocol is based on ICH Q1A guidelines.[12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl, 0.1 M)

-

Sodium hydroxide (NaOH, 0.1 M)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound solution.

-

Stress Conditions: Expose the aliquots to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80 °C for 48 hours.

-

Photostability: Expose the solution to light in a photostability chamber (as per ICH Q1B).

-

Control: Keep one aliquot at 4 °C protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralization: Before analysis, neutralize the acid- and base-stressed samples.

-

Analysis: Analyze all samples using the stability-indicating HPLC method. The method must be capable of separating the parent peak from all significant degradation product peaks. Mass spectrometry (MS) is invaluable for identifying the mass of the degradants.

-

Data Evaluation: Calculate the percentage of parent compound remaining and the percentage of each major degradant formed at each time point. Aim for 5-20% degradation to ensure the pathways are revealed without being overly destructive.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration (hrs) | Parent Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH, 60 °C | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Thermal, 80 °C | 48 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Photolytic | - | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Visualization: Integrated Characterization Workflow

This diagram illustrates the logical flow for a comprehensive solubility and stability assessment.

Caption: Workflow for solubility and stability characterization.

Conclusion

References

- [Vertex AI Search Result] EXPERIMENT 2- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

- [Vertex AI Search Result] Lab (1): Qualitative tests of amino acids. (n.d.).

- [Vertex AI Search Result] Experiment-4: Qualitative determination of Amino acids - CUTM Courseware. (n.d.).

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

Scribd. (n.d.). Qualitative Amino Acid Tests | PDF | Solubility | Precipitation (Chemistry). Retrieved from [Link]

- Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in Chemistry, 9, 735871.

- Kim, J. H., et al. (2016). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 19(1), 43–49.

- Boelen, A., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

- Klinder, A., et al. (2018). Stability and assessment of amino acids in parenteral nutrition solutions. Journal of Pharmaceutical and Biomedical Analysis, 147, 125–139.

- Cherubini, P., & Ursini, O. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. SpringerPlus, 4(1), 541.

-

Chemsrc. (2024, January 11). 8-Nonenoic Acid | CAS#:31642-67-8. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nonenoic Acid. Retrieved from [Link]

-

Biology LibreTexts. (2023, August 28). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Doctor of Philosophy Thesis.

-

ChemSynthesis. (2023, May 20). 8-nonenoic acid. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Product Page for 715433ALDRICH. Retrieved from [No direct URL, likely a product page]

-

Wikipedia. (n.d.). Oleic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 7). 8.5.7: Degradation of amino acids. Retrieved from [Link]

-

Scribd. (n.d.). Degradation of Amino Acids | PDF. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. microbenotes.com [microbenotes.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and assessment of amino acids in parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

2-Amino-8-nonenoic Acid: A Technical Guide to a Novel Non-Proteinogenic Amino Acid in Drug Discovery

Abstract

Non-proteinogenic amino acids (NPAAs) represent a critical frontier in peptide and peptidomimetic drug design, offering a vast chemical space beyond the canonical 20 amino acids. This technical guide provides an in-depth exploration of 2-amino-8-nonenoic acid, a unique NPAA characterized by a nine-carbon backbone and a terminal double bond. While specific biological data for this molecule is emerging, this guide will extrapolate from the known behaviors of similar long-chain unsaturated amino acids to detail its potential synthesis, incorporation into peptides, and prospective applications in therapeutic development. We will provide detailed, field-proven methodologies for its use in solid-phase peptide synthesis and subsequent analysis, aimed at researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for enhanced therapeutic profiles.

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides have garnered significant attention as therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[1] NPAAs can introduce novel chemical functionalities, stereochemistries, and backbone constraints, thereby enhancing proteolytic resistance, modulating receptor affinity, and improving pharmacokinetic profiles.

This compound, with its extended aliphatic chain and terminal olefin, presents a compelling scaffold for peptide modification. The hydrophobic nature of the C7 side chain can influence peptide folding and interaction with biological membranes, while the terminal double bond offers a reactive handle for further chemical modification, such as pegylation or conjugation to other molecules.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 1222561-61-6 | [2][3][4] |

| Molecular Formula | C9H17NO2 | [2][3][4] |

| Molecular Weight | 171.24 g/mol | [3] |

| Appearance | White powder | [5] |

| Melting Point | 200-201 °C (decomposes) | [6] |

| Boiling Point | 303 °C (predicted) | [6] |

| Density | 1.002 g/cm³ (predicted) | [6] |

| Purity | Typically >95% | [3][5] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of (S)-2-Amino-8-nonenoic Acid

A practical and scalable synthesis is crucial for the widespread adoption of a novel amino acid. While multiple synthetic routes can be envisioned, a notable approach for the stereoselective synthesis of the protected form of (S)-2-amino-8-nonenoic acid involves an enzymatic reductive amination. This method offers high enantiomeric excess (>99.9% ee), which is critical for pharmaceutical applications.

The synthesis can be conceptualized as a multi-step process, often performed as a one-pot reaction to improve efficiency. A key intermediate is the α-keto acid, which is then subjected to enzymatic amination.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of protected (S)-2-amino-8-nonenoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into peptide chains can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The long, flexible side chain may necessitate optimized coupling conditions to ensure efficient reaction.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

-

Repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected this compound (3-5 equivalents relative to the resin substitution) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.

-

Wash the resin with DMF.

-

-

Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

-

Repeat Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Potential Biological Applications and Mechanistic Insights

While direct experimental data for this compound is limited, we can infer its potential applications based on the properties of similar NPAAs.

Enhancing Proteolytic Stability

The long aliphatic side chain of this compound can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the in vivo half-life of the peptide therapeutic. This is a well-established strategy for improving the pharmacokinetic properties of peptide drugs.

Modulating Receptor Interactions and Specificity

The hydrophobic side chain can participate in non-polar interactions within a receptor's binding pocket. This can be leveraged to:

-

Increase Binding Affinity: By occupying a hydrophobic sub-pocket, the nonenoic acid side chain can contribute favorably to the overall binding energy.

-

Enhance Receptor Selectivity: The specific length and flexibility of the side chain can be used to discriminate between closely related receptor subtypes, leading to more targeted therapies with fewer off-target effects.

Enzyme Inhibition

Unsaturated amino acids have been shown to act as enzyme inhibitors.[7][8][9][10][11] The terminal double bond in this compound could potentially act as a Michael acceptor or undergo other covalent modifications within an enzyme's active site, leading to irreversible inhibition. This makes it a candidate for designing targeted covalent inhibitors for enzymes implicated in disease.

Probing Protein-Protein Interactions

The terminal alkene can serve as a reactive handle for cross-linking studies. By incorporating this compound into a peptide known to bind to a specific protein, photo-crosslinking experiments can be designed to identify binding partners and map interaction interfaces.

Conceptual Signaling Pathway Modulation:

Caption: Hypothetical modulation of a signaling pathway by a peptide containing this compound.

Analytical and Quality Control Strategies

Rigorous analytical characterization is paramount in the development of peptide therapeutics.

| Analytical Technique | Purpose |

| Analytical RP-HPLC | Determine purity and quantify impurities. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm molecular weight and sequence. |

| Amino Acid Analysis (AAA) | Verify amino acid composition and determine peptide content. |

| NMR Spectroscopy | Elucidate three-dimensional structure and conformation in solution. |

| Circular Dichroism (CD) Spectroscopy | Assess secondary structure (e.g., α-helix, β-sheet content). |

Future Directions and Conclusion

This compound stands as a promising yet underexplored building block in the armamentarium of medicinal chemists. Its unique combination of a long aliphatic side chain and a terminal reactive group offers a multitude of possibilities for enhancing the therapeutic potential of peptides. Future research should focus on the systematic evaluation of its impact on peptide structure, stability, and biological activity. Elucidating its specific interactions with biological targets will unlock its full potential in the design of next-generation peptide therapeutics. This guide provides a foundational framework for initiating such investigations, from synthesis to biological evaluation.

References

- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.

-

GIHI CHEMICALS CO.,LIMITED. (n.d.). 2-amino-8-Nonenoicacid, CasNo.1222561-61-6. Retrieved from [Link]

- Silverman, R. B. (2000).

- Walsh, C. (2006). Posttranslational modification of proteins: expanding nature's inventory. Roberts and Company Publishers.

- Abell, C. (Ed.). (2008).

- Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.

- Fersht, A. (1999).

Sources

- 1. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1222561-61-6 - 阿镁生物 [amaybio.com]

- 3. This compound | 1222561-61-6 [sigmaaldrich.com]

- 4. This compound | 1222561-61-6 [amp.chemicalbook.com]

- 5. 2-amino-8-Nonenoicacid, CasNo.1222561-61-6 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 6. China 8-Nonenoicacid,2-amino-,(2S) 924307-76-6 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 7. academic.oup.com [academic.oup.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Potential of 2-Amino-8-nonenoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Canonical Twenty

In the ever-evolving landscape of therapeutic development, the pursuit of novel chemical entities with enhanced pharmacological properties is relentless. The confines of the twenty proteinogenic amino acids, while fundamental to life, represent but a fraction of the vast chemical space available for drug design. Unnatural amino acids (UAAs) have emerged as powerful tools, offering medicinal chemists an expanded toolkit to overcome the limitations of traditional drug candidates.[1][2][3] By introducing unique side chains and stereochemistries, UAAs can profoundly influence the stability, selectivity, and efficacy of therapeutic peptides and small molecules.[1][2] This guide delves into the potential biological significance of a specific UAA, 2-Amino-8-nonenoic acid, a molecule that has demonstrated its importance as a key structural component in a potent antiviral agent.

Introduction to this compound: A Molecule of Interest

This compound is a non-proteinogenic α-amino acid characterized by a nine-carbon backbone with a terminal double bond between carbons 8 and 9. Its structure presents a unique combination of an amino acid moiety and a medium-chain unsaturated fatty acid tail, suggesting a potential for diverse biological interactions. While direct studies on the intrinsic biological activity of this compound are scarce, its pivotal role as a synthetic intermediate in the development of the Hepatitis C Virus (HCV) NS3/4a protease inhibitor, MK-8831, firmly establishes its significance in medicinal chemistry.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [5] |

| CAS Number | 1222561-61-6 | [5][6] |

| Appearance | White to off-white solid | Generic Material Safety Data |

| Chirality | Exists as (S) and (R) enantiomers | [4][7] |

Confirmed Significance: A Cornerstone of the Antiviral MK-8831

The most compelling evidence for the biological relevance of this compound lies in its incorporation into the macrocyclic structure of MK-8831.[1][4] MK-8831 is a next-generation, pan-genotypic inhibitor of the HCV NS3/4a protease, an enzyme essential for viral replication.[1][4]

The Role of this compound in the Macrocyclic Scaffold of MK-8831

MK-8831's design features a unique spirocyclic-proline motif within a macrocyclic structure.[1] The synthesis of this complex molecule utilizes (S)-2-Amino-8-nonenoic acid as a key building block.[4] The terminal alkene of the amino acid's side chain is crucial for the ring-closing metathesis reaction that forms the macrocycle, a common strategy to improve the potency and pharmacokinetic properties of drug candidates.

Diagram 1: The Crucial Role of this compound in the Synthesis of MK-8831

Caption: Synthetic pathway highlighting the role of this compound.

Contribution to the Pharmacological Profile of MK-8831

The incorporation of the C7 aliphatic chain from this compound into the macrocyclic ring of MK-8831 contributes to the overall lipophilicity and conformational rigidity of the molecule. These features are critical for:

-

Potent Enzyme Inhibition: The specific conformation adopted by the macrocycle allows for high-affinity binding to the active site of the HCV NS3/4a protease.[1][4]

-

Pan-genotypic Activity: MK-8831 demonstrates excellent activity against a broad range of HCV genotypes, including those with resistance-associated variants.[4]

-

Favorable Pharmacokinetics: The molecule exhibits a good pharmacokinetic profile with oral bioavailability in preclinical species.[4]

Exploring the Untapped Potential: Hypothetical Biological Activities of this compound

While its role as a structural component is well-defined, the intrinsic biological activity of this compound remains an open question. Its unique structure as a hybrid of an amino acid and an unsaturated fatty acid allows for the formulation of several plausible hypotheses for its potential biological activities.

Potential as a Modulator of Lipid Metabolism

Medium-chain fatty acids are known to have diverse biological effects, including roles in energy metabolism and signaling. It is conceivable that this compound could be recognized by enzymes involved in fatty acid metabolism and transport.

-

Hypothesis: this compound may act as a substrate or inhibitor for enzymes such as fatty acid synthases, desaturases, or those involved in beta-oxidation. Its amino group could also facilitate unique interactions with these enzymes.

Neuromodulatory and Excitatory Amino Acid Receptor Interactions

Certain non-proteinogenic amino acids and their derivatives are known to interact with excitatory amino acid receptors, such as AMPA and NMDA receptors.[6][7][8]

-

Hypothesis: The α-amino acid moiety of this compound could potentially allow it to bind to glutamate receptors. The long, unsaturated side chain would likely confer a unique pharmacological profile compared to endogenous ligands, potentially acting as an agonist, antagonist, or allosteric modulator.

Antimicrobial Properties

Fatty acids, including unsaturated ones, can exhibit antimicrobial activity by disrupting bacterial cell membranes.

-

Hypothesis: The lipophilic tail of this compound may enable it to intercalate into and disrupt the integrity of microbial cell membranes, leading to bacteriostatic or bactericidal effects.

A Roadmap for Investigation: Proposed Experimental Workflows

To elucidate the potential biological activities of this compound, a systematic and multi-pronged experimental approach is warranted.

In Vitro Screening for Biological Targets

A broad-based in vitro screening campaign would be the initial step to identify potential biological targets.

Diagram 2: In Vitro Screening Cascade for this compound

Caption: A tiered approach for in vitro screening and target validation.

Experimental Protocol 1: Broad-Spectrum Enzyme Inhibition Screening

-

Objective: To identify potential enzymatic targets of this compound.

-

Methodology:

-

Synthesize or procure high-purity (S)- and (R)-2-Amino-8-nonenoic acid.

-

Utilize commercially available enzyme inhibition screening panels (e.g., panels for lipid metabolism enzymes, proteases, kinases).

-

Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential hits.

-

For any identified hits, perform dose-response studies to determine IC50 values.

-

Conduct follow-up kinetic studies (e.g., Michaelis-Menten kinetics) to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

-

-

Rationale: This high-throughput approach allows for an unbiased assessment of the compound's interaction with a wide range of enzymes, providing a foundation for more focused mechanistic studies.

Experimental Protocol 2: Glutamate Receptor Binding and Functional Assays

-

Objective: To assess the interaction of this compound with excitatory amino acid receptors.

-

Methodology:

-

Perform radioligand binding assays using cell membranes expressing different glutamate receptor subtypes (e.g., AMPA, kainate, NMDA).

-

Use known radiolabeled ligands (e.g., [3H]AMPA, [3H]kainate, [3H]CGP 39653) and assess the ability of this compound to displace them.

-

For receptors where binding is observed, conduct functional assays. For example, in cells expressing calcium-permeable AMPA receptors, measure changes in intracellular calcium concentration in response to the compound.

-

Utilize electrophysiological techniques (e.g., patch-clamp) on cultured neurons or oocytes expressing specific receptor subtypes to characterize the compound's effect on ion channel activity.

-

-

Rationale: This tiered approach first establishes binding to the receptor and then elucidates the functional consequence of that binding, differentiating between agonist, antagonist, or modulatory activity.

Cell-Based Assays and Phenotypic Screening

Cell-based assays can provide insights into the compound's effects in a more complex biological context.

Experimental Protocol 3: Assessment of Effects on Lipid Accumulation in Adipocytes

-

Objective: To determine if this compound influences lipid metabolism in a cellular model.

-

Methodology:

-

Culture pre-adipocyte cell lines (e.g., 3T3-L1) and induce differentiation into mature adipocytes.

-

Treat the mature adipocytes with varying concentrations of this compound.

-

After a defined incubation period, stain the cells with a lipid-specific dye (e.g., Oil Red O or Bodipy).

-

Quantify lipid accumulation by spectrophotometry after dye extraction or by fluorescence microscopy and image analysis.

-

As a follow-up, analyze changes in the expression of key genes involved in lipogenesis and lipolysis using qRT-PCR.

-

-

Rationale: This assay provides a phenotypic readout of the compound's net effect on cellular lipid content and can guide further mechanistic studies into specific metabolic pathways.

Future Perspectives and Conclusion

This compound stands as a testament to the power of unnatural amino acids in modern drug discovery. Its confirmed role in the potent anti-HCV agent MK-8831 underscores its value as a synthetic building block. However, the potential for this molecule to possess intrinsic biological activity remains an intriguing and underexplored area of research. The hypotheses and experimental workflows outlined in this guide provide a starting point for a comprehensive investigation into its pharmacological properties. The elucidation of any inherent biological activity of this compound could open up new avenues for its application in therapeutic development, beyond its current role as a structural scaffold. The journey to unlock the full potential of this and other unique UAAs is a promising frontier in the quest for novel and more effective medicines.

References

-

Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. [Link]

-

Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. [Link]

-

Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology. [Link]

-

Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. [Link]

-

Michael Kors MK-8831 Watch. [Link]

-

Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Michael Kors Watches Men's Dylan Silver Round Stainless Steel Watch - MK8831. [Link]

-

Omega−3 fatty acid. [Link]

-

Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. [Link]

Sources

- 1. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry of 2-aminocycloalkanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. watchard.com [watchard.com]

- 4. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael Kors Men's Dylan Quartz Watch with Stainless Steel Strap, Silver, 22 (Model: MK8831) - Walmart.com [walmart.com]

- 6. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-8-nonenoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-nonenoic acid is a non-proteinogenic amino acid characterized by a nine-carbon backbone with a terminal vinyl group. This unique structural motif, combining a chiral α-amino acid with a long-chain unsaturated hydrocarbon, presents intriguing possibilities for its application in medicinal chemistry and drug development. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structure suggests potential roles as a building block for novel peptides, a modulator of protein-protein interactions, and a precursor for targeted drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, chemical properties, and a forward-looking perspective on its potential applications based on the established roles of similar long-chain and unsaturated amino acids in bioactive compounds.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids

The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the expansion of the genetic code to include non-proteinogenic amino acids (npAAs) has emerged as a powerful tool in chemical biology and drug discovery.[1] The incorporation of npAAs into peptides and other molecular scaffolds can confer novel properties, such as enhanced stability, increased potency, and improved pharmacokinetic profiles.[2] These synthetic amino acids offer a vast chemical space for the design of new therapeutics.[]

This compound is one such npAA, distinguished by its nine-carbon chain and a terminal alkene functionality. This structure is reminiscent of long-chain fatty acids, which are known to play crucial roles in various biological processes, including inflammation and cell signaling.[4][5] The presence of the terminal vinyl group also opens avenues for chemical modifications via established synthetic methodologies.

This guide will delve into the known synthesis and properties of this compound and explore its potential in drug discovery by drawing parallels with the functionalities of its constituent chemical features.

Chemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties and synthetic routes is paramount for the effective utilization of any novel chemical entity in a research and development setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [6] |

| Molecular Weight | 171.24 g/mol | [6] |

| CAS Number | 1222561-61-6 | [6] |

| Predicted Boiling Point | 302.7±42.0 °C | [6] |

| Predicted Density | 1.002±0.06 g/cm3 | [6] |

| Predicted pKa | 2.54±0.24 | [6] |

Asymmetric Synthesis

A practical and highly enantioselective synthesis of (S)-2-Amino-8-nonenoic acid has been developed, which is crucial for its application in stereospecific molecular recognition, a cornerstone of modern pharmacology. The synthesis relies on an enzymatic reductive amination process.

Experimental Protocol: Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic acid

This protocol is adapted from a published procedure and is provided for informational purposes.

Step 1: Grignard Reaction for α-Keto Acid Precursor Synthesis

-

React 7-bromohept-1-ene with magnesium to form the corresponding Grignard reagent.

-

Add the Grignard reagent to diethyl oxalate to produce the α-ketocarboxylate substrate.

Step 2: Enzymatic Reductive Amination

-

Utilize a dual-enzyme system of leucine dehydrogenase and glucose dehydrogenase.

-

The α-ketocarboxylate substrate is converted to the corresponding amino acid with high enantioselectivity (>99.9% ee).

-

The understanding of counterion effects on the solubility of the α-keto acid salt is critical for the robustness of this enzymatic step.

Step 3: Boc Protection

-

The crude amino acid is subjected to a Schotten-Baumann reaction to install the tert-butyloxycarbonyl (Boc) protecting group on the amino function.

-